Copolymerization Incorporation Efficiency
In palladium-catalyzed ethylene copolymerization studies, allylmalonic acid demonstrated distinct incorporation behavior compared to its dimethyl ester analog. The data provide a direct quantitative comparison of monomer incorporation efficiency [1].
| Evidence Dimension | Comonomer incorporation percentage in ethylene copolymerization |
|---|---|
| Target Compound Data | Allylmalonic acid incorporation: not explicitly quantified as isolated value (reported collectively with other monomers) |
| Comparator Or Baseline | Dimethyl allylmalonate (DMAM) incorporation: 11.8% |
| Quantified Difference | DMAM achieved the highest incorporation (11.8%) among all tested difunctional monomers including allylmalonic acid, acetamidoacrylic acid, and 2-bromoacrylic acid |
| Conditions | Palladium catalyst [{P^O}PdMe(L)] (L = C2H3N); copolymerization with ethylene |
Why This Matters
This demonstrates that the ester form (DMAM) provides substantially higher copolymerization efficiency than the free diacid form, which is critical for polymer scientists selecting the optimal monomer form for functional polyethylene synthesis.
- [1] Macromolecules, 2017, 50(15), 5748-5758. Reactivity of Difunctional Polar Monomers and Ethylene Copolymerization: A Comprehensive Account. View Source
